Pyridazine-3-carboxylic acid

Übersicht

Beschreibung

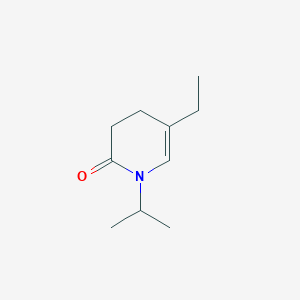

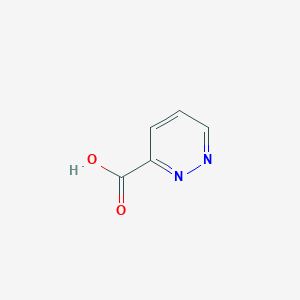

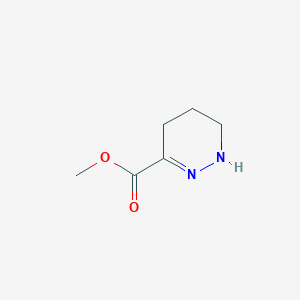

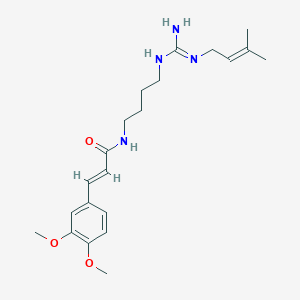

Pyridazine-3-carboxylic acid is a heterocyclic compound that features both a pyridazine ring and a carboxylic acid functional group. The pyridazine ring is a six-membered aromatic ring with two adjacent nitrogen atoms, and the carboxylic acid group is attached to the third carbon of this ring. This compound is of interest due to its potential applications in crystal engineering, medicinal chemistry, and as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of pyridazine-3-carboxylic acid derivatives has been explored through various methods. One approach involves the cyclooligomerization of dichloropyrazine and dihydroxybenzoate under microwave irradiation, followed by esterification and subsequent transformation to the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine . Another method for synthesizing pyridazine-3-carboxylic acid derivatives includes a stereoselective synthesis route that is crucial for the production of cyclic α-amino acids, which are central to certain bioactive compounds . Additionally, a convenient synthesis route has been reported that utilizes a hetero Diels-Alder reaction followed by oxidation to produce pyridazine-3,4-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of pyridazine-3-carboxylic acid and its derivatives has been extensively studied using X-ray crystallography. The crystal structures of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate have been determined, revealing planar molecular sheets and a distorted octahedral coordination around the zinc ion, respectively . The recurrence of specific supramolecular synthons in the crystal structures of pyridazine monocarboxylic acids has been explained by energy computations, highlighting the importance of hydrogen bonding in self-assembly .

Chemical Reactions Analysis

Pyridazine-3-carboxylic acid can participate in various chemical reactions due to its reactive carboxylic acid group and nitrogen atoms in the pyridazine ring. It has been shown to form metal complexes with transition metals such as Mn, Co, Ni, Cu, and Zn, which differ in their hydrogen bonding networks and coordination geometries . These complexes have been analyzed for their structural, spectroscopic, theoretical, and thermal properties, providing insights into the influence of metal ions on the electronic system of the ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine-3-carboxylic acid and its metal complexes have been studied through various spectroscopic techniques and thermal analysis. The complexes exhibit distinct thermal properties, and their dehydration and decomposition processes have been characterized using thermogravimetric and differential scanning calorimetry . The electronic charge distribution and aromaticity of the ligands and complexes have been compared, and the influence of metal ion coordination on these properties has been discussed .

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Drug Discovery

- Summary of the Application : The pyridazine ring, which includes Pyridazine-3-carboxylic acid, has unique physicochemical properties that contribute to its applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .

- Methods of Application : The pyridazine ring is used in drug discovery as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring . It can also be deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .

- Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

2. Inhibitors of Stearoyl-Coenzyme A Desaturase-1 (SCD)

- Summary of the Application : A pyridazine-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD) . SCD is an iron-containing, fatty acid desaturase that catalyzes the introduction of a double bond between carbons 9 and 10 of the stearic acid chain of stearoyl-CoA to form oleoyl-CoA .

3. Antimicrobial and Antidepressant Applications

- Summary of the Application : Pyridazine and pyridazinone, which include Pyridazine-3-carboxylic acid, have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .

4. Anti-hypertensive and Anticancer Applications

- Summary of the Application : Pyridazine and pyridazinone, which include Pyridazine-3-carboxylic acid, have shown a wide range of pharmacological activities such as anti-hypertensive and anticancer .

5. Antiplatelet and Antiulcer Applications

- Summary of the Application : Pyridazine and pyridazinone, which include Pyridazine-3-carboxylic acid, have shown a wide range of pharmacological activities such as antiplatelet and antiulcer .

6. Herbicidal and Antifeedant Applications

- Summary of the Application : Pyridazine and pyridazinone, which include Pyridazine-3-carboxylic acid, have shown a wide range of pharmacological activities such as herbicidal and antifeedant .

7. Pimobendan - Heart Failure Treatment

- Summary of the Application : Pimobendan, a drug used to treat heart failure, contains a pyridazinone ring, which includes Pyridazine-3-carboxylic acid .

- Results or Outcomes : A review of five controlled, randomized prospective trials of pimobendan demonstrated significant improvement in exercise capacity and quality of life in patients with heart failure .

8. Coelenterazine - Marine Bioluminescence System

Safety And Hazards

Zukünftige Richtungen

Pyridazine-3-carboxylic acid and its derivatives have shown a wide range of pharmacological activities, suggesting that this privileged skeleton should be extensively studied for therapeutic benefits . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .

Eigenschaften

IUPAC Name |

pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUOPSRRIKJHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296601 | |

| Record name | 3-Pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-3-carboxylic acid | |

CAS RN |

2164-61-6 | |

| Record name | PYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridazine-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76DXK4XC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)

![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)